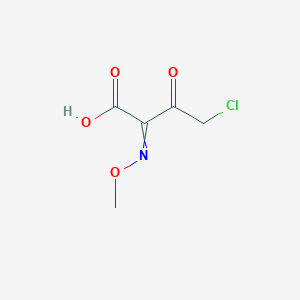

4-Chloro-2-methoxyimino-3-oxobutanoic acid

Übersicht

Beschreibung

4-Chloro-2-methoxyimino-3-oxobutanoic acid is a chemical compound with the molecular formula C5H6ClNO4. It is known for its role as an intermediate in the synthesis of various pharmaceuticals, particularly antibiotics like ceftriaxone sodium . This compound is characterized by the presence of a chloro group, a methoxyimino group, and a keto group on a butanoic acid backbone.

Vorbereitungsmethoden

The synthesis of 4-Chloro-2-methoxyimino-3-oxobutanoic acid involves several steps. One common method includes the reaction of 4-chloro-2-methoxyimino-3-oxobutyric acid with N,N-dimethyl formiminium chloride chloro sulfate . Industrial production methods often involve the use of copper chloride as a catalyst and hydrochloric acid as a reagent, followed by heating and oxygenation .

Analyse Chemischer Reaktionen

4-Chloro-2-methoxyimino-3-oxobutanoic acid undergoes various chemical reactions, including:

Oxidation: This reaction typically involves the use of oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.

Substitution: This compound can undergo nucleophilic substitution reactions, often using reagents like sodium methoxide or potassium tert-butoxide.

Hydrolysis: Acidic or basic hydrolysis can lead to the formation of different products, depending on the conditions used.

Wissenschaftliche Forschungsanwendungen

Pharmaceutical Applications

4-Chloro-2-methoxyimino-3-oxobutanoic acid is primarily recognized for its role as an intermediate in the synthesis of various antibiotics, particularly cephalosporins. These antibiotics are crucial for treating bacterial infections due to their effectiveness against a broad spectrum of Gram-positive and Gram-negative bacteria.

Synthesis of Antibiotics

The compound serves as a precursor in the synthesis of cephalosporin antibiotics through several synthetic pathways. For example, it can be produced from tert-butyl 4-chloro-2-(Z)-methoxyimino-3-oxobutanoate via treatment with trifluoroacetic acid, leading to the formation of this compound .

Table 1: Synthetic Pathways for Antibiotic Production

| Starting Material | Reaction Conditions | Product |

|---|---|---|

| tert-butyl 4-chloro-2-(Z)-methoxyimino-3-oxobutanoate | Trifluoroacetic acid treatment | This compound |

| This compound | Halogenation with thiourea | Cephalosporin derivatives |

Antibacterial Properties

Research indicates that compounds containing oxime structures can inhibit bacterial cell wall synthesis, enhancing their antibacterial properties . This makes this compound a valuable candidate for the development of new antimicrobial agents.

Agricultural Applications

Beyond its medicinal uses, this compound may have potential applications in agricultural chemistry as a pesticide or herbicide. Its biological activity suggests that it could be effective against various pests and pathogens affecting crops.

Potential as Pesticide/Herbicide

The compound's structural characteristics allow it to interact with biological systems, potentially leading to the development of new agrochemicals that can effectively manage pest populations while minimizing environmental impact .

Biochemical Research Applications

In biochemical research, this compound is being explored as a biochemical probe to study enzyme mechanisms and metabolic pathways. Its ability to interact with specific molecular targets makes it suitable for investigating enzyme inhibition and activation processes.

Case Studies

Several studies have documented the applications of this compound in various fields:

Case Study 1: Antibiotic Synthesis

A study demonstrated the successful synthesis of cephalosporin derivatives using this compound as an intermediate, highlighting its significance in antibiotic development .

Case Study 2: Antibacterial Activity

Research published in a peer-reviewed journal reported that derivatives of this compound exhibited potent antibacterial activity against multiple strains of bacteria, supporting its potential use in drug formulation .

Wirkmechanismus

The mechanism of action of 4-Chloro-2-methoxyimino-3-oxobutanoic acid involves its interaction with specific molecular targets. In the case of its use in antibiotics, it inhibits bacterial cell wall synthesis by binding to penicillin-binding proteins, leading to cell lysis and death . The compound’s unique structure allows it to effectively target these proteins, making it a potent antibacterial agent.

Vergleich Mit ähnlichen Verbindungen

4-Chloro-2-methoxyimino-3-oxobutanoic acid can be compared with other similar compounds such as:

4-Chloro-2-methylphenoxyacetic acid: Used as a herbicide, it has a similar chloro group but differs in its overall structure and applications.

2,4-Dichlorophenoxyacetic acid: Another herbicide, it has two chloro groups and is widely used in agriculture.

4-Chlorobenzoic acid: This compound has a similar chloro group but is used primarily in the synthesis of dyes and other industrial chemicals.

Each of these compounds has unique properties and applications, highlighting the versatility and importance of chloro-substituted organic acids in various fields.

Biologische Aktivität

4-Chloro-2-methoxyimino-3-oxobutanoic acid (CAS Number: 111230-59-2) is a compound of significant interest in medicinal chemistry, particularly due to its role as an intermediate in the synthesis of cephalosporin antibiotics. This article explores its biological activity, mechanisms of action, and implications in pharmaceutical and agricultural applications.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of 179.56 g/mol. The compound features a chloro group, a methoxyimino group, and a keto group, which contribute to its biological properties.

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : The compound acts primarily by inhibiting transpeptidase enzymes essential for bacterial cell wall synthesis. This inhibition leads to cell lysis and death in susceptible bacteria .

- Cell Signaling Interference : It influences various cellular signaling pathways, affecting gene expression and metabolic processes within cells, particularly in bacterial systems.

- Stability and Degradation : The compound exhibits stability at low temperatures but degrades when exposed to water or high temperatures, which affects its long-term efficacy in biological systems.

Antibacterial Properties

This compound is primarily recognized for its antibacterial properties, particularly as an intermediate in the synthesis of cephalosporin antibiotics. Its oxime structure enhances these properties, making it effective against various bacterial strains. The compound has been shown to exhibit significant activity against Gram-positive and Gram-negative bacteria, crucial for treating infections .

Dosage Effects

In animal models, the effects of this compound vary with dosage:

- Low Doses : Minimal toxicity with effective bacterial growth inhibition.

- High Doses : Increased toxicity and potential damage to host tissues.

Case Studies

Several studies have highlighted the compound's role in antibiotic synthesis:

- Synthesis of Ceftriaxone : Research indicates that this compound is crucial in synthesizing ceftriaxone sodium, a widely used antibiotic.

- Pharmaceutical Applications : Its application extends beyond antibiotics; it may have potential uses in agricultural chemistry as a pesticide or herbicide due to its biological activity against plant pathogens.

Comparative Biological Activity Table

| Compound | Biological Activity | Applications |

|---|---|---|

| This compound | Antibacterial; inhibits cell wall synthesis | Antibiotic synthesis; potential herbicide |

| Ceftriaxone | Broad-spectrum antibacterial | Treatment of bacterial infections |

| Other Cephalosporins | Varies; generally antibacterial | Various therapeutic uses |

Eigenschaften

IUPAC Name |

4-chloro-2-methoxyimino-3-oxobutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6ClNO4/c1-11-7-4(5(9)10)3(8)2-6/h2H2,1H3,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QWNGESOREPKWTG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CON=C(C(=O)CCl)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6ClNO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70699581 | |

| Record name | 4-Chloro-2-(methoxyimino)-3-oxobutanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70699581 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

179.56 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

111230-59-2 | |

| Record name | 4-Chloro-2-(methoxyimino)-3-oxobutanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70699581 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.